
Indacaterol impurity 1
Overview
Description
Indacaterol impurity 1 is a byproduct or degradation product associated with the synthesis and stability of Indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The presence of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control, as they can affect the efficacy and safety of the medication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indacaterol impurity 1 involves several steps, typically starting from the raw materials used in the production of Indacaterol. The specific synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The initial reaction involves the combination of specific starting materials under controlled conditions to form intermediate compounds.
Intermediate Formation: These intermediates undergo further chemical reactions, such as condensation, cyclization, or reduction, to form the desired impurity.
Purification: The final step involves the purification of the impurity using techniques such as recrystallization, chromatography, or distillation to obtain a pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch Processing: Large quantities of raw materials are processed in batches to produce the impurity.
Quality Control: Rigorous quality control measures are implemented to ensure the impurity meets the required specifications.
Scalability: The process is designed to be scalable, allowing for the production of large quantities of the impurity as needed.
Chemical Reactions Analysis
Types of Reactions: Indacaterol impurity 1 can undergo various chemical reactions, including:
Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Quantitative Analysis Methods
High-Performance Liquid Chromatography (HPLC)
One of the primary methods for analyzing indacaterol impurity 1 is High-Performance Liquid Chromatography. A recent study developed a robust HPLC method for the quantitative estimation of known impurities in indacaterol formulations. This method was validated according to International Council for Harmonisation (ICH) guidelines and demonstrated high precision and recovery rates (90-115%) for both active ingredients and impurities, making it suitable for routine quality control in pharmaceutical laboratories .
Molecularly Imprinted Solid-Phase Extraction (MISPE)
Another innovative application involves the use of Molecularly Imprinted Polymers (MIPs) to create solid-phase extraction cartridges specifically designed for indacaterol. This technique enhances selectivity and stability, allowing for precise pharmacokinetic evaluations in biological tissues. The cartridges have been successfully employed to extract indacaterol from rat lung tissues, facilitating a better understanding of its pharmacokinetic parameters .
Pharmacokinetics
This compound plays a crucial role in understanding the pharmacokinetics of indacaterol itself. Research has shown that the presence of impurities can affect the drug's efficacy and safety profile. For instance, studies utilizing MISPE cartridges have allowed researchers to determine key pharmacokinetic parameters such as maximum concentration (C_max), time to reach maximum concentration (T_max), and area under the curve (AUC) values in pulmonary tissues. These insights are vital for assessing the therapeutic potential and safety of indacaterol formulations .
Case Studies
Post-Marketing Surveillance Study
A notable case study involved post-marketing surveillance of indacaterol-containing products, where the identification and quantification of impurities were essential for ensuring product quality and patient safety. The study highlighted how impurities like this compound could influence patient outcomes, underscoring the importance of rigorous impurity profiling in post-market assessments.
Stability Studies
Stability studies have also been conducted to evaluate the effects of various stress conditions on indacaterol formulations containing impurity 1. These studies demonstrated that under specific conditions, such as humidity or acid treatment, the mass balance of active ingredients and their impurities remained above acceptable levels (>90%), indicating good stability of the formulations .
Mechanism of Action
The mechanism of action of Indacaterol impurity 1 is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. its presence can influence the overall stability and efficacy of Indacaterol. The impurity may interact with molecular targets and pathways involved in the degradation or metabolism of Indacaterol, potentially affecting its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Indacaterol Impurity 2: Another byproduct associated with the synthesis of Indacaterol, with similar chemical properties.
Indacaterol Impurity 3: A degradation product formed under specific conditions, often studied alongside Indacaterol impurity 1.
Indacaterol Impurity 4: A related compound with distinct structural differences but similar analytical significance.
Uniqueness: this compound is unique due to its specific formation pathway and its impact on the stability and quality of Indacaterol formulations. Its presence and quantification are crucial for ensuring the safety and efficacy of Indacaterol medications.
Biological Activity
Indacaterol impurity 1 is a degradation product associated with the synthesis of indacaterol, a long-acting beta-2 adrenergic agonist primarily used for treating chronic obstructive pulmonary disease (COPD) and asthma. Understanding the biological activity of this impurity is crucial, as impurities can significantly impact the efficacy and safety of pharmaceutical products. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, safety profile, and implications for drug development.
Overview of Indacaterol and Its Impurity
Indacaterol (chemical structure: CHNO) functions by stimulating beta-2 adrenergic receptors, leading to bronchodilation and improved airflow in patients with obstructive airway diseases. This compound (CAS number: 1403389-05-8) is a byproduct formed during the synthesis of indacaterol, and its characterization is essential for quality control in pharmaceutical formulations .
Property | Value |
---|---|
Molecular Formula | CHNO |
CAS Number | 1403389-05-8 |
Molecular Weight | 414.54 g/mol |
Pharmacological Effects
Research indicates that this compound may exhibit similar but weaker pharmacological effects compared to its parent compound.
- Beta-Adrenoceptor Activity : Indacaterol itself shows high selectivity for beta-2 adrenergic receptors, which is critical for its therapeutic efficacy. In contrast, the impurity's activity at these receptors remains less characterized but suggests potential interactions that could influence overall drug performance .
- TRPA1 Channel Interaction : Studies have indicated that indacaterol activates the TRPA1 ion channel, which is involved in nociception and respiratory reflexes. The impurity may also interact with TRPA1, although its excitatory activity appears to be weaker than that of indacaterol .
- Toxicological Profile : Toxicological assessments have shown that indacaterol exhibits low systemic exposure when administered via inhalation, with peak plasma concentrations significantly lower than those that would induce toxicity. However, impurities like this compound could potentially alter this profile, necessitating thorough evaluation during drug development .
Case Studies
A post-marketing surveillance study evaluated the safety and efficacy of indacaterol maleate in real-world settings among Japanese patients with COPD. While this study primarily focused on the parent compound, it underscores the importance of monitoring impurities:
- Patient Demographics : 1,846 patients were enrolled; mean age was 72.5 years.
- Adverse Events : Cough (1.68%) and pneumonia (1.04%) were the most common adverse reactions reported.
- Efficacy Outcomes : Significant improvements were observed in lung function parameters (FVC and FEV) across various stages of COPD following treatment .
Implications for Drug Development
The presence of impurities like this compound poses challenges in pharmaceutical development:
- Quality Control : Impurities must be quantified accurately to ensure product stability and safety. This compound serves as a reference standard in quality control laboratories to assess the purity of indacaterol formulations.
- Regulatory Considerations : Regulatory agencies require comprehensive data on impurities during drug approval processes. The characterization of this compound will be critical in meeting these regulatory demands.
Q & A
Basic Question: What analytical techniques are essential for characterizing Indacaterol Impurity 1, and how do they ensure structural and purity validation?
Methodological Answer:
this compound requires robust analytical techniques for structural elucidation and purity assessment. Nuclear Magnetic Resonance (NMR) is critical for confirming molecular structure and stereochemistry, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity for detecting trace impurities. High-Resolution Mass Spectrometry (HRMS) further resolves isotopic patterns and exact mass determination. For purity validation, techniques like HPLC with UV/PDA detection are standard, but LC-MS/MS is recommended for complex matrices. Regulatory guidelines emphasize the need for comprehensive data, including spectral comparisons and retention time matching against reference standards .
Advanced Question: How can researchers design experiments to resolve discrepancies in impurity quantification across different analytical platforms?
Methodological Answer:
Discrepancies in impurity quantification often arise from method variability (e.g., column chemistry, detector sensitivity). To address this:
- Cross-validation : Compare results from orthogonal methods (e.g., HPLC-UV vs. LC-MS/MS) to identify systematic biases.
- Calibration Standards : Use certified reference materials (CRMs) with traceable purity data to normalize inter-laboratory variability.
- Degradation Studies : Perform forced degradation under stress conditions (e.g., heat, light) to assess impurity stability and method robustness.
- Statistical Analysis : Apply Bland-Altman plots or ANOVA to quantify variability between platforms .
Basic Question: What regulatory thresholds govern the reporting and control of this compound in pharmaceutical formulations?
Methodological Answer:
Per ICH guidelines, impurities exceeding 0.1% of the active pharmaceutical ingredient (API) must be identified, quantified, and reported. For genotoxic impurities, lower thresholds (e.g., ≤1 μg/day) apply. Analytical methods must validate specificity, accuracy (recovery 90–110%), linearity (R² ≥0.99), and precision (RSD ≤5%). Batch-to-batch consistency should be demonstrated using ≥3 independent sample sets. Regulatory submissions must include impurity identity, synthetic pathways, and toxicological risk assessments .
Advanced Question: How can predictive modeling enhance impurity profiling for Indacaterol during early-stage drug development?
Methodological Answer:
Predictive models integrate synthetic pathway analysis and computational chemistry to forecast impurity formation:
- In Silico Tools : Software like ACD/Labs or Schrödinger Suite predicts degradation products based on reaction conditions and API stability.
- QbD Framework : Define a design space for critical process parameters (CPPs) affecting impurity levels (e.g., temperature, catalyst load).
- Machine Learning : Train models on historical impurity data to optimize reaction conditions and minimize byproduct formation.
- Risk Assessment : Use Failure Mode Effects Analysis (FMEA) to prioritize high-impact impurities for targeted analytical monitoring .
Basic Question: What are the key considerations for ensuring data integrity in impurity analysis workflows?
Methodological Answer:
- Source Data Documentation : Maintain raw chromatograms, spectral data, and instrument logs with audit trails to ensure traceability .
- Method Validation : Adhere to ICH Q2(R1) guidelines, including system suitability tests and inter-day precision checks.
- Blinded Analysis : Implement double-blind testing to reduce observer bias in impurity identification.
- Data Archiving : Store electronic records in secure, version-controlled databases with metadata tagging for retrieval .
Advanced Question: How can researchers address conflicting spectral data during structural elucidation of this compound?
Methodological Answer:
Conflicts in spectral data (e.g., NMR vs. MS fragmentation) require systematic troubleshooting:
Isolate the Impurity : Use preparative HPLC to obtain high-purity fractions for reanalysis.
Multi-Technique Correlation : Combine 2D-NMR (e.g., HSQC, HMBC) with HRMS/MS to resolve ambiguities in fragmentation pathways.
Synthetic Confirmation : Synthesize the proposed impurity structure and compare spectral fingerprints.
Collaborative Review : Engage independent laboratories or computational chemists to validate interpretations .
Basic Question: What role does impurity profiling play in clinical outcomes for Indacaterol-based therapies?
Methodological Answer:
Impurities can alter pharmacokinetics or induce adverse effects. For example, genotoxic impurities may necessitate dose adjustments or formulation changes. Clinical studies must correlate impurity levels with safety endpoints (e.g., FEV1 response in COPD patients). Post-hoc analyses of trials, such as the INFINITY study, can identify covariates (e.g., smoking history, bronchodilator response) affecting therapeutic outcomes .
Advanced Question: How can advanced imaging techniques like "Model Analysis" improve impurity detection in multi-component formulations?
Methodological Answer:
"Model Analysis" uses hyperspectral imaging and chemometric algorithms to deconvolute overlapping spectral signals from impurities and excipients:
- Spectral Unmixing : Isolate impurity-specific signatures from complex matrices (e.g., protein-PVC mixtures).
- Multivariate Calibration : Develop partial least squares (PLS) models to quantify impurities without physical separation.
- Spatial Mapping : Track impurity distribution in solid dosage forms to identify manufacturing hotspots. This approach is particularly useful for semi-volatile impurities undetectable by conventional GC-MS .
Basic Question: What are the ethical and reproducibility standards for publishing impurity-related research?
Methodological Answer:
- Transparency : Disclose all synthetic routes, analytical conditions, and raw data in supplementary materials.
- Plagiarism Checks : Use tools like iThenticate to ensure originality, particularly for spectral interpretations.
- Replicability : Provide step-by-step protocols for impurity synthesis and characterization, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for experimental details) .
Advanced Question: How can researchers leverage real-world evidence (RWE) to refine impurity control strategies for Indacaterol?
Methodological Answer:
RWE from pharmacovigilance databases and electronic health records (EHRs) can inform impurity risk assessments:
- Post-Marketing Surveillance : Link adverse event reports to batch-specific impurity profiles.
- Machine Learning : Train models on RWE to predict impurity-related toxicity thresholds.
- Regulatory Integration : Submit RWE to agencies like the FDA to support impurity specification updates. For example, the UK’s OPCRD database has been used to validate cost-utility models for indacaterol .
Properties
IUPAC Name |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVVMMPBOCCERE-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4CCC(=O)NC4=C(C=C3)O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.